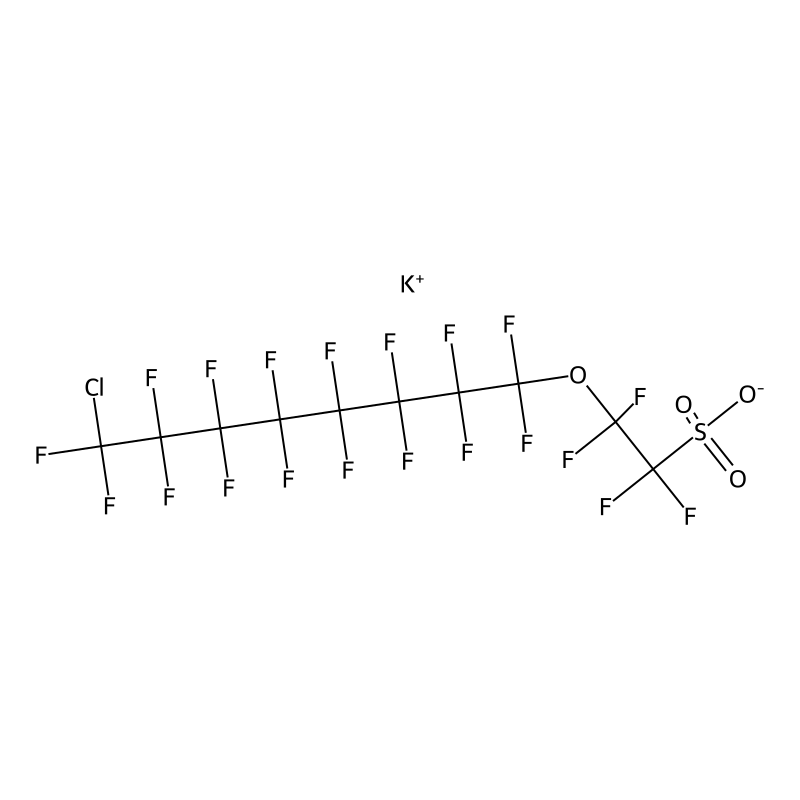

2-[(8-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluoroctyl)oxyl]-1,1,2,2-tetrafluoro-ethanesulfonic acid,potassium salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

PFOS is a man-made chemical belonging to a group of chemicals called perfluorinated alkyl substances (PFASs) []. PFASs have been widely used in various industrial applications due to their water, oil, and stain repellent properties []. However, due to their unique chemical structure, PFASs are highly persistent in the environment and can accumulate in living organisms []. This has led to increased scientific research on PFOS to understand its potential impacts on human health and the environment.

Research on environmental impact of PFOS

PFOS is a contaminant of emerging concern due to its widespread presence in the environment []. Scientific research is ongoing to investigate the sources, transport, and fate of PFOS in the environment. This research is crucial for understanding the potential risks posed by PFOS to ecological systems and human health through environmental exposure [].

2-[(8-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluoroctyl)oxyl]-1,1,2,2-tetrafluoro-ethanesulfonic acid, potassium salt is a specialized chemical compound with the molecular formula and a molecular weight of approximately 670.69 g/mol. This compound is characterized by its unique structure that includes a long perfluorinated alkyl chain and a sulfonic acid group. It is primarily utilized in research applications due to its high purity (typically around 95%) and stability under various conditions .

- Protein interactions: PFES may interact with proteins due to their amphiphilic nature (having both hydrophobic and hydrophilic parts).

- Ligand binding: N-EtFOS may bind to specific cellular receptors, although the details are unknown.

Similar to other PFES, Potassium N-EtFOS is a suspected environmental contaminant due to its persistence. Research is ongoing to assess its potential health risks. Some general points on PFES safety are:

- Potential health effects: Emerging evidence suggests possible links to developmental problems, immune system impacts, and certain cancers.

- Environmental impact: The persistence of PFES raises concerns about bioaccumulation (accumulation in organisms) and potential effects on ecosystems.

- Nucleophilic Substitution: The sulfonate group can undergo nucleophilic substitution reactions where nucleophiles can replace the sulfonate group.

- Deprotonation: The acidic hydrogen from the sulfonic acid group can be removed by strong bases to yield the corresponding sulfonate anion.

- Fluorination: The presence of fluorinated groups can lead to reactions involving electrophilic fluorination under specific conditions.

The synthesis of this compound generally involves multi-step chemical processes including:

- Fluorination of Alkyl Chains: Starting from a suitable precursor compound that contains chlorine and carbon chains.

- Formation of the Sulfonic Acid Group: This can be achieved through sulfonation reactions using sulfur trioxide or chlorosulfonic acid.

- Neutralization: The resulting sulfonic acid is neutralized with potassium hydroxide to form the potassium salt.

These methods require careful control of reaction conditions to ensure high yields and purity .

The applications of 2-[(8-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluoroctyl)oxyl]-1,1,2,2-tetrafluoro-ethanesulfonic acid include:

- Research: Used in laboratory settings for various chemical syntheses and studies.

- Surfactants: Potential applications in formulations requiring surface-active agents.

- Fluorinated Materials: Its properties may be leveraged in creating advanced materials with unique characteristics.

Interaction studies are crucial for understanding how this compound behaves in different environments. Preliminary studies indicate that:

- It may interact with various biological molecules due to its surfactant nature.

- Its fluorinated structure could affect solubility and permeability across membranes.

Further detailed interaction studies are necessary to elucidate these behaviors fully.

Several compounds share structural similarities with 2-[(8-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluoroctyl)oxyl]-1,1,2,2-tetrafluoro-ethanesulfonic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Perfluorooctanoic Acid | Known for its environmental persistence and bioaccumulation. | |

| Sulfobetaine | Amphoteric surfactant used in personal care products. | |

| Perfluorinated Surfactants | Varies | Broad range of applications in stain resistance and oil repellency. |

Uniqueness

The uniqueness of 2-[(8-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,-8 hexadecafluoroctyl)oxyl]-1,-1,-2,-2-tetrafluoro-ethanesulfonic acid lies in its combination of a long perfluorinated chain with a sulfonate group which provides both hydrophobic and hydrophilic characteristics. This dual nature enhances its potential as a versatile surfactant compared to other fluorinated compounds .